Bienvenue dans la boutique en ligne BenchChem!

RO 4938581

GABAA receptor radioligand binding subtype selectivity

RO 4938581 is a potent, highly selective GABAA α5 negative allosteric modulator (Ki=4.6 nM) with 17-40-fold subtype selectivity over α1, α2, and α3 receptors. Its well-characterized binding profile avoids the anxiogenic and proconvulsive liabilities of non-selective benzodiazepine-site modulators. Validated in preclinical models of cognitive dysfunction (including PCP-induced schizophrenia-like deficits in rats at 1 mg/kg, Down syndrome Ts65Dn LTP rescue, and Dup15q syndrome), this compound serves as the gold-standard reference for α5-NAM target engagement studies and new entity screening. Procurement supports critical research requiring the exact pharmacological fingerprint not replicable by basmisanil or other α5 modulators.

Molecular Formula C13H8BrF2N5
Molecular Weight 352.14 g/mol
CAS No. 883093-10-5
Cat. No. B1680693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO 4938581
CAS883093-10-5
Synonyms3-bromo-10-difluoromethyl-9H-imidazo(1,5-a)(1,2,4)triazolo(1,5-d)(1,4)benzodiazepine
RO4938581
Molecular FormulaC13H8BrF2N5
Molecular Weight352.14 g/mol
Structural Identifiers
SMILESC1C2=C(N=CN2C3=C(C=C(C=C3)Br)C4=NC=NN41)C(F)F
InChIInChI=1S/C13H8BrF2N5/c14-7-1-2-9-8(3-7)13-17-5-19-21(13)4-10-11(12(15)16)18-6-20(9)10/h1-3,5-6,12H,4H2
InChIKeyAFJRYPJIKHMNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RO4938581 (CAS 883093-10-5) Baseline Overview: A Potent and Selective GABAA α5 Inverse Agonist for Cognitive Dysfunction Research


RO4938581 is a synthetic organic compound belonging to the imidazo[1,5-a][1,2,4]-triazolo[1,5-d][1,4]benzodiazepine class, functioning as a potent and selective negative allosteric modulator (NAM) or inverse agonist at the benzodiazepine binding site of GABAA receptors containing the α5 subunit [1]. It exhibits a binding affinity (Ki) of 4.6 nM for the human recombinant α5β3γ2a receptor subtype, with significantly lower affinities for the α1, α2, and α3 subtypes (Ki of 174 nM, 185 nM, and 80 nM, respectively), demonstrating a clear selectivity profile for the α5 subunit [2]. This compound was identified as a clinical lead candidate for the potential treatment of cognitive dysfunction associated with various neurological and psychiatric disorders [1].

Why Generic GABAA Modulators Cannot Substitute for RO4938581 in α5-Specific Research


Substitution of RO4938581 with non-selective GABAA receptor modulators or even other α5-preferring compounds is scientifically invalid due to its specific, well-characterized selectivity profile. Non-selective negative modulators have been shown to produce anxiogenic or proconvulsive side effects that preclude their clinical and research utility [1]. The molecular basis for this difference lies in the distinct physiological roles of GABAA receptor subtypes: α1 mediates sedation and anticonvulsant effects, while α2 and α3 mediate anxiolysis, and α5 is primarily involved in cognition and memory processes in the hippocampus [2]. Even among α5-selective compounds, differences in functional selectivity and pharmacokinetic properties lead to divergent in vivo efficacy and safety profiles, as demonstrated by the distinct clinical development trajectories of RO4938581 and its successor, basmisanil [3]. The quantitative evidence presented in the following section establishes the specific, non-interchangeable attributes of RO4938581.

RO4938581 Quantitative Differentiation Evidence: Head-to-Head Selectivity and Cognitive Efficacy Comparisons


Binding Selectivity Profile: RO4938581 vs. L-655,708 and Basmisanil

RO4938581 demonstrates a balanced binding selectivity profile for the GABAA α5 subunit. It exhibits a Ki of 4.6 nM at the α5β3γ2a receptor, with selectivities of 38-fold over α1, 40-fold over α2, and 17-fold over α3 [1]. This profile differs from the prototypic α5-selective inverse agonist L-655,708, which shows a binding selectivity of approximately 50-100 fold for α5 over other subtypes [2]. In contrast, the later clinical candidate basmisanil (RO5186582) achieved greater than 90-fold selectivity across all other subtypes [3].

GABAA receptor radioligand binding subtype selectivity

Cognitive Efficacy in Schizophrenia-Relevant Models: RO4938581 vs. QH-II-066 in PCP-Induced Deficit Reversal

In a direct comparison using rat models of schizophrenia, RO4938581 (1 mg/kg) significantly ameliorated cognitive deficits induced by both sub-chronic and early postnatal phencyclidine (PCP) administration. This was assessed in the novel object recognition (NOR) and intra-extradimensional shift (ID/ED) paradigms [1]. In contrast, the GABAA α5 positive allosteric modulator QH-II-066 (1 and 3 mg/kg) impaired cognitive performance in the NOR task when administered alone to vehicle-treated animals [1].

schizophrenia cognitive impairment novel object recognition intra-extradimensional shift

Reversal of Scopolamine-Induced Working Memory Deficit: RO4938581 Dose-Response Relationship

RO4938581 demonstrated a clear dose-dependent reversal of scopolamine-induced working memory impairment in the rat delayed match to position (DMTP) task, with an effective dose range of 0.3-1 mg/kg administered orally (p.o.) [1]. This study also established that approximately 30% receptor occupancy of GABAA α5 receptors, as determined by in vivo [3H]-RO0154513 binding, was sufficient to produce this cognition-enhancing effect [1].

working memory delayed match to position scopolamine rat

Selectivity for α5-Mediated Tonic Inhibition: Functional Comparison of α5 NAMs in Hippocampal Neurons

In a functional assay using mouse hippocampal slices, RO4938581 decreased inhibitory synaptic charge transfer, directly demonstrating its ability to modulate α5-containing receptor activity in a native tissue environment [1]. A separate study directly compared the effects of five α5-NAMs (basmisanil, Ono-160, L-655,708, α5IA, and MRK-016) on the tonic inhibitory conductance in hippocampal neurons evoked by a low ambient concentration of GABA [2]. While quantitative data for RO4938581 in this specific assay is not provided, this class-level evidence highlights the importance of functional selectivity, as compounds within the class exhibit varying degrees of efficacy in modulating tonic currents.

electrophysiology tonic inhibition hippocampal neurons GABA

Key Research and Industrial Application Scenarios for RO4938581 Based on Quantitative Evidence


Investigating the Role of α5-GABAA Receptors in Schizophrenia-Related Cognitive Deficits

RO4938581 is a validated tool for preclinical research into the cognitive symptoms of schizophrenia. Its demonstrated ability to reverse PCP-induced deficits in NOR and ID/ED tasks in rats at a dose of 1 mg/kg provides a robust model for testing the α5-NAM mechanism [1]. This compound serves as a critical reference standard for studies seeking to differentiate the effects of negative vs. positive allosteric modulation of this target, as QH-II-066 produced opposite effects [1].

Mechanistic Studies of Synaptic Plasticity in Neurodevelopmental Disorders

The compound's efficacy in rescuing synaptic plasticity deficits in mouse models of Down syndrome and Dup15q syndrome positions it as a key reagent for electrophysiology studies [1][2]. Long-term treatment with RO4938581 has been shown to enhance long-term potentiation (LTP) in hippocampal slices from Ts65Dn mice, a model of Down syndrome, to levels comparable with control animals [1]. This makes it a valuable tool for dissecting the role of GABAergic inhibition in LTP and cognitive dysfunction.

Benchmarking Novel α5-Selective Compounds in Binding and Occupancy Assays

With its well-characterized binding affinity (Ki = 4.6 nM for α5) and selectivity profile (17-40 fold over other α subtypes), RO4938581 is an ideal benchmark for screening and characterizing new chemical entities targeting the GABAA α5 receptor [1]. Furthermore, the established relationship between a 30% receptor occupancy level and cognitive efficacy in the rat provides a quantitative benchmark for target engagement studies when developing next-generation compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO 4938581

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.